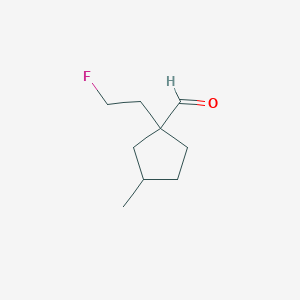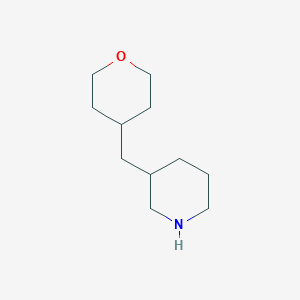
3-((Tetrahydro-2h-pyran-4-yl)methyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Tetrahydro-2H-pyran-4-yl)methyl)piperidine is a compound that features a piperidine ring substituted with a tetrahydro-2H-pyran-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Tetrahydro-2H-pyran-4-yl)methyl)piperidine can be achieved through several synthetic routes. One common method involves the ring-expansion of monocyclopropanated pyrroles and furans. This process is stereoselective, scalable, and metal-free, featuring a cyclopropylcarbinyl cation rearrangement as the key step. The selective cleavage of the unactivated endocyclic cyclopropane C−C bond is achieved, leading to the formation of highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of readily available starting materials and efficient catalytic systems. For example, the use of hexamethylenetetramine (HMTA) as a catalyst in a one-pot synthesis of pyran derivatives has been reported. This method involves the condensation of aldehydes, malononitrile, and 1,3-dicarbonyl compounds under aqueous conditions .
Chemical Reactions Analysis
Types of Reactions
3-((Tetrahydro-2H-pyran-4-yl)methyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, amines, and substituted derivatives, depending on the specific reaction and conditions employed.
Scientific Research Applications
3-((Tetrahydro-2H-pyran-4-yl)methyl)piperidine has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-((Tetrahydro-2H-pyran-4-yl)methyl)piperidine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may act as a neuroprotectant by inhibiting specific enzymes or receptors involved in neurodegenerative diseases. The compound’s structure allows it to interact with GABA receptors, influencing neurotransmitter uptake and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A six-membered ring containing five carbon atoms and one oxygen atom.
Piperidine: A six-membered ring containing five carbon atoms and one nitrogen atom.
Uniqueness
3-((Tetrahydro-2H-pyran-4-yl)methyl)piperidine is unique due to its combination of a piperidine ring and a tetrahydro-2H-pyran-4-ylmethyl group. This structural feature provides it with distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
3-(oxan-4-ylmethyl)piperidine |
InChI |
InChI=1S/C11H21NO/c1-2-11(9-12-5-1)8-10-3-6-13-7-4-10/h10-12H,1-9H2 |
InChI Key |
KIYFBFODLKVKSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CC2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



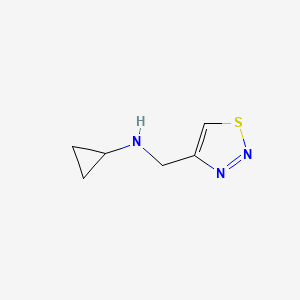

![4-[(5-Bromopyridin-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13242614.png)
![N-[2-(Cyclopropylamino)ethyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13242622.png)
amine](/img/structure/B13242632.png)
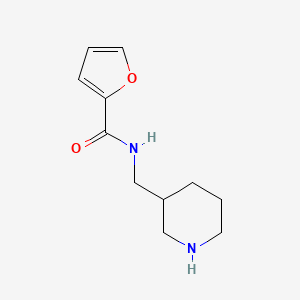
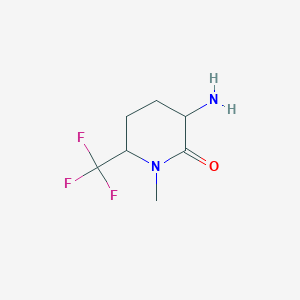
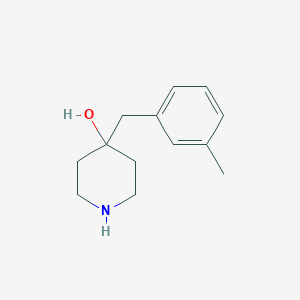
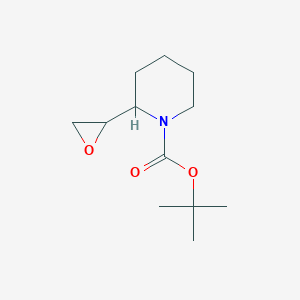

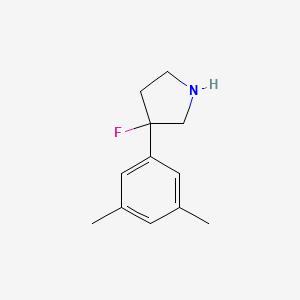
![2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol](/img/structure/B13242656.png)
